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Compound Name: URAT1 inhibitor 5

Cat. No.: B12395168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disambiguation: The term "URAT1 inhibitor 5" as specified in the query does not correspond

to a known compound in the scientific literature. This guide will therefore focus on well-

characterized and clinically relevant URAT1 inhibitors, using them as representative examples

to elucidate the core principles of URAT1 inhibition in gout.

Introduction: The Role of URAT1 in Gout
Pathogenesis
Gout is a debilitating form of inflammatory arthritis characterized by the deposition of

monosodium urate (MSU) crystals in joints and soft tissues. This deposition is a direct

consequence of chronic hyperuricemia, a condition of elevated serum uric acid (sUA) levels.

The kidneys play a paramount role in maintaining urate homeostasis, reabsorbing

approximately 90% of the urate filtered by the glomeruli. The urate transporter 1 (URAT1),

encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption,

making it a critical therapeutic target for managing hyperuricemia and gout.[1][2]

URAT1 is located on the apical membrane of renal proximal tubule cells and functions as an

anion exchanger, facilitating the re-entry of urate from the tubular fluid back into the

bloodstream.[3] Inhibition of URAT1 promotes the excretion of uric acid in the urine, thereby

lowering sUA levels and preventing the formation of MSU crystals.[4] This mechanism forms
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the basis for the action of uricosuric agents, a class of drugs that includes several potent and

selective URAT1 inhibitors.

Mechanism of Action of URAT1 Inhibitors
URAT1 inhibitors are designed to bind to the URAT1 transporter, competitively or non-

competitively, and block its ability to reabsorb uric acid.[5] Structural studies, including cryo-

electron microscopy, have revealed that many inhibitors bind to the inward-facing conformation

of URAT1, effectively locking the transporter in a state that prevents urate translocation.[6] This

leads to a significant increase in the fractional excretion of uric acid and a corresponding

decrease in sUA levels. The development of selective URAT1 inhibitors aims to minimize off-

target effects, such as interactions with other organic anion transporters (OATs), which have

been associated with adverse events in older, non-selective uricosuric drugs.

Quantitative Data on URAT1 Inhibitors
The potency and efficacy of URAT1 inhibitors are key parameters in their development and

clinical utility. The following tables summarize quantitative data for several prominent URAT1

inhibitors.

Table 1: In Vitro Potency of URAT1 Inhibitors
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Inhibitor
IC50 (Human
URAT1)

Notes Reference

Verinurad 25 nM - 150 nM
Highly potent and

selective.
[7][8][9][10]

Lesinurad 3.36 µM - 7.3 µM

Selective Uric Acid

Reabsorption Inhibitor

(SURI).

[1][11][12][13]

Benzbromarone 0.29 µM - 0.53 µM

Potent inhibitor, but

with noted

hepatotoxicity.

[1][14]

Dotinurad < 50 nM

Highly selective with

minimal effects on

other transporters.

[10]

URAT1 inhibitor 6 35 nM
A potent derivative of

Lesinurad.
[15]

Table 2: Clinical Efficacy of URAT1 Inhibitors (Phase II & III Trial Data)
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Inhibitor Dose
sUA
Reduction

Responder
Rate (%
achieving
target sUA)

Trial Phase Reference

Verinurad 5 - 12.5 mg

17.5% -

34.4%

reduction

from baseline

- Phase II [3][10][16]

2.5 - 20 mg

(with

allopurinol)

47% - 74%

reduction

from baseline

- Phase IIa [6]

AR882 75 mg

~52%

reduction

from baseline

(at 3 months)

86%

achieved sUA

< 6 mg/dL;

64%

achieved sUA

< 5 mg/dL

Phase IIb [4]

75 mg

Median sUA

reduced to

4.5 mg/dL

from ~9.4

mg/dL

baseline

- Phase II [2]

Dotinurad 2 mg

~42%

reduction

from baseline

82.8%

achieved sUA

≤ 6.0 mg/dL

Pooled

Phase II/III
[17]

4 mg

~60%

reduction

from baseline

100%

achieved sUA

≤ 6.0 mg/dL

Pooled

Phase II/III
[17]

4 mg - 73.6%

achieved sUA

≤ 6.0 mg/dL

(vs. 38.1% for

Phase III [18][19][20]

[21]
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febuxostat

40mg)

Lesinurad
200 mg (with

XOI)

Significantly

greater

reduction

than XOI

alone

Higher

proportion

achieving

target sUA

than XOI

alone

Phase III [22]

Experimental Protocols
4.1. In Vitro URAT1 Inhibition Assay

A common method to determine the in vitro potency of URAT1 inhibitors is the cell-based urate

transport assay.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human

URAT1 (hURAT1) are typically used.[23][24][25]

Substrate: Radiolabeled [14C]-uric acid is a common substrate.[5] Non-radioactive methods

using substrates like 6-carboxyfluorescein (6-CFL) have also been developed.[26]

Procedure:

Plate URAT1-expressing HEK293 cells in a multi-well plate and culture until confluent.

Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period

(e.g., 15-30 minutes).[23][25]

Initiate the uptake reaction by adding a buffer containing the substrate (e.g., [14C]-uric

acid).

After a specific incubation time (e.g., 10-30 minutes), stop the reaction by washing the

cells with ice-cold buffer.[25]

Lyse the cells and measure the intracellular concentration of the substrate using liquid

scintillation counting (for radiolabeled substrates) or fluorescence detection.
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Calculate the percentage of inhibition at each inhibitor concentration and determine the

IC50 value by non-linear regression analysis.

4.2. Clinical Trial Protocol for Tophaceous Gout

Clinical trials for URAT1 inhibitors in patients with tophaceous gout often employ advanced

imaging techniques to assess efficacy.

Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are

standard.[19][21]

Patient Population: Patients with a diagnosis of gout and at least one palpable tophus.[27]

Intervention: Administration of the investigational URAT1 inhibitor, often as monotherapy or in

combination with a xanthine oxidase inhibitor (XOI) like allopurinol.[4][27]

Primary Endpoint: Change in serum uric acid (sUA) levels from baseline over a specified

period (e.g., 3-6 months).[4]

Secondary Endpoints:

Proportion of patients achieving target sUA levels (e.g., <6 mg/dL, <5 mg/dL).

Reduction in tophus size, often measured by calipers.[4]

Change in urate crystal volume assessed by dual-energy computed tomography (DECT).

[4][27]

DECT Protocol:

Patients undergo a DECT scan at baseline and at the end of the treatment period.

The scanner operates at two different energy levels (e.g., 80 kV and 140 kV).[28][29]

Post-processing software utilizes a two-material decomposition algorithm to differentiate

monosodium urate from calcium-based tissues.[30]

MSU deposits are color-coded (typically green) for visualization and quantification.[28][31]
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Caption: URAT1-mediated urate reabsorption in the kidney and the site of inhibitor action.
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Caption: A typical experimental workflow for the development of a URAT1 inhibitor.
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Caption: The logical cascade from URAT1 inhibition to the therapeutic effect in gout.

Conclusion
Targeting URAT1 is a highly effective strategy for the management of gout by addressing the

root cause of the disease in the majority of patients: renal under-excretion of uric acid. The

development of potent and selective URAT1 inhibitors represents a significant advancement in

gout therapy, offering the potential for improved efficacy and safety compared to older

uricosuric agents. As demonstrated by the robust quantitative data from in vitro and clinical

studies, these inhibitors can lead to substantial reductions in serum uric acid levels, promoting

the dissolution of tophi and alleviating the clinical manifestations of gout. The continued

development and clinical investigation of novel URAT1 inhibitors hold great promise for

improving the quality of life for millions of individuals suffering from this painful and progressive

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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